Sodium butyl 10-(sulfooxy)stearate
Description
Properties
CAS No. |
68415-63-4 |
|---|---|
Molecular Formula |
C22H43NaO6S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
sodium;(18-butoxy-18-oxooctadecan-9-yl) sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-3-5-7-8-11-14-17-21(28-29(24,25)26)18-15-12-9-10-13-16-19-22(23)27-20-6-4-2;/h21H,3-20H2,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
DJZWRSDVZUQAES-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCCC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Sodium Butyl 10 Sulfooxy Stearate
Strategies for the Preparation of Butyl 10-Hydroxystearate Precursor
The formation of Butyl 10-hydroxystearate is a critical intermediate step. This process can be approached through two main pathways: either by first creating 10-hydroxystearic acid (10-HSA) and then esterifying it with butanol, or by esterifying stearic acid with butanol first and then introducing the hydroxyl group. The former is more common due to the challenges of selectively hydroxylating a long alkyl chain in the presence of an ester group.
Biocatalysis offers a green and highly selective route for ester synthesis. Lipases are the enzymes of choice for the esterification of hydroxy fatty acids. wur.nl Specifically, lipases such as Candida antarctica lipase (B570770) A (CalA) have demonstrated the ability to accept 10-hydroxystearic acid as a substrate for esterification. acs.org These enzymatic reactions are typically conducted in non-aqueous or low-water systems to shift the reaction equilibrium towards ester formation rather than hydrolysis. wur.nl
The process involves the lipase-catalyzed condensation of the carboxylic acid group of 10-HSA with the hydroxyl group of butanol. Immobilized enzymes are often used to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. acs.org The reaction conditions, such as temperature and substrate ratio, are optimized to maximize yield and purity. For instance, a study on FAHFA synthesis using CalA was conducted at 70 °C. acs.org
Traditional chemical methods provide a robust alternative for the synthesis of Butyl 10-hydroxystearate. The most direct method is the acid-catalyzed esterification, often referred to as Fischer esterification, between 10-hydroxystearic acid and butanol. This reaction involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.com
Recent advancements have focused on heterogeneous catalysts to simplify product purification. Solid acid catalysts, like sulfated zirconia, have proven effective for the esterification of various carboxylic acids with alcohols. rsc.org Another effective catalyst is aluminum chloride hexahydrate (AlCl₃·6H₂O), which has been used for the direct esterification of free fatty acids with methanol (B129727) under mild conditions (e.g., 72 °C for 2 hours), a protocol adaptable for butanol. mdpi.com The reaction of stearic acid with butyl alcohol is a well-established process for producing butyl stearate (B1226849), and similar principles apply to its hydroxylated counterpart. atamanchemicals.com
Table 1: Comparison of Catalysts for the Esterification of 10-Hydroxystearic Acid
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Enzymatic | Immobilized Candida antarctica lipase A (CalA) | 50-70 °C, Organic Solvent | High selectivity, Mild conditions, Environmentally friendly | Higher cost, Slower reaction rates |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux temperature | Low cost, Fast reaction rates | Difficult catalyst removal, Potential for side reactions |
| Heterogeneous Acid | Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) | 72 °C, 2 hours | Easy catalyst separation, High conversion | May require specific reaction conditions |
| Solid Acid | Sulfated Zirconia | Varies with substrate | Reusable, Reduced waste | Can be less active than homogeneous catalysts |
Introducing a hydroxyl group specifically at the C-10 position of the 18-carbon stearic acid chain is a significant chemical challenge due to the similarity of the numerous C-H bonds. The most efficient and selective method for producing 10-hydroxystearic acid is not the direct hydroxylation of stearic acid, but rather the hydration of oleic acid. researchgate.net Oleic acid contains a double bond at the C9-C10 position. Oleate hydratase enzymes, found in microorganisms like Stenotrophomonas maltophilia and Paracoccus aminophilus, catalyze the addition of a water molecule across this double bond to selectively form (R)-10-hydroxystearic acid with high efficiency and conversion rates often exceeding 95%. researchgate.netgoogle.comnih.gov
Direct hydroxylation of saturated fatty acids like stearic acid is possible using cytochrome P450 (CYP) enzymes. researchgate.net These enzymes are capable of in-chain C-H activation. researchgate.net For instance, engineered CYP enzymes have been developed to improve regioselectivity towards sub-terminal positions (ω-1, ω-2, etc.). dtu.dk For stearic acid (a C18 fatty acid), the C-10 position corresponds to the ω-8 position, a challenging target for which high selectivity has not yet been achieved. scispace.com Some wild-type enzymes, like CYP168A1 from Pseudomonas aeruginosa, can hydroxylate stearic acid but typically show a preference for the ω-1 and ω-2 positions. plos.org
Table 2: Biocatalytic Approaches for the Synthesis of 10-Hydroxystearic Acid (10-HSA)
| Biocatalytic Method | Enzyme | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Hydration | Oleate Hydratase | Oleic Acid | (R)-10-Hydroxystearic Acid | High regioselectivity and yield (>95%). google.comnih.gov |
| Direct Hydroxylation | Cytochrome P450 (CYP) | Stearic Acid | Mixture of hydroxystearic acid isomers | Lower regioselectivity for the C-10 position. researchgate.netplos.org |
Sulfation/Sulfonation Reactions for Introducing the Sulfooxy Moiety
The final key transformation is the introduction of the sulfate (B86663) group onto the secondary hydroxyl at the C-10 position of the Butyl 10-hydroxystearate precursor. This reaction converts the non-ionic ester into an anionic surfactant.
Several reagents can be used for the sulfation of alcohols. The choice of agent and reaction conditions is crucial to achieve high yields while minimizing side reactions such as dehydration or degradation. nih.gov
Sulfur Trioxide (SO₃) and its Complexes: Sulfur trioxide is a powerful sulfating agent. It is often used in a complexed form, such as with pyridine (B92270) (SO₃-Py), to moderate its reactivity. The SO₃-Py complex is particularly effective for sulfating secondary alcohols and can provide the product in high purity. nih.gov
Chlorosulfonic Acid (ClSO₃H): This is another strong sulfating agent commonly used for producing alkyl sulfates. wikipedia.org Its reaction with alcohols is rapid and exothermic, often requiring careful temperature control to prevent side reactions. It has been effectively used for the sulfation of secondary alcohols. google.com
Sulfamic Acid (H₂NSO₃H): Sulfamic acid is a milder, solid sulfating agent. While it reacts smoothly with primary alcohols, its reaction with secondary alcohols is generally reported to be ineffective without specific catalysts or conditions. nih.govgoogle.com
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can sulfate alcohols, but the reaction is reversible due to the formation of water. This can lead to low yields (around 65%) and significant side reactions, making it a less favorable choice for producing clean products. nih.gov
The sulfation reaction is typically carried out at low temperatures (e.g., -20 °C to 5 °C) to control the exothermic nature of the reaction and to prevent the formation of undesired by-products. nih.gov After the sulfation step, the resulting acidic sulfate ester is neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final salt, Sodium butyl 10-(sulfooxy)stearate. google.comontosight.ai
The sulfation of the secondary hydroxyl group on Butyl 10-hydroxystearate proceeds via a nucleophilic substitution mechanism. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfating agent (e.g., SO₃ or ClSO₃H).
The general mechanism can be described as follows:
The lone pair of electrons on the hydroxyl oxygen of Butyl 10-hydroxystearate attacks the sulfur atom of the sulfating agent.
In the case of SO₃, this leads to the formation of a zwitterionic intermediate. For ClSO₃H, the chloride ion is displaced as a leaving group.
A proton is then removed from the oxonium ion intermediate, typically by a weak base present in the reaction mixture (such as pyridine in the SO₃-Py complex or another alcohol molecule), to form the alkyl hydrogen sulfate ester.
The final step is the neutralization of this acidic intermediate with a sodium base to yield the target molecule, this compound.
Optimization of Reaction Yields and Purity Profiles
The efficient synthesis of sulfated fatty acid esters like this compound is critically dependent on the optimization of reaction parameters to maximize yield and ensure high purity. Research on analogous compounds, such as fatty acid methyl ester sulfonates (MES), provides significant insights into this process. researchgate.net Key variables influencing the outcome of the sulfonation reaction include reaction temperature, duration, and the molar ratio of the reactants. researchgate.net
For instance, studies on the sulfonation of methyl esters with chlorosulfonic acid have identified sulfonation temperature as the most significant parameter affecting yield, followed by the molar ratio of the sulfating agent to the ester. researchgate.net A typical optimized process might involve a reaction temperature of 70°C, a reaction time of 2 hours, and a chlorosulfonic acid to ester molar ratio of 1.5:1. researchgate.net These conditions have been shown to achieve yields of over 92%. researchgate.net
Post-synthesis purification is crucial for removing unreacted starting materials, by-products, and residual catalysts. The purification protocol for the intermediate, butyl 10-(sulfooxy)stearic acid, and the final sodium salt involves several steps. Initial washing with an acidic aqueous solution (e.g., containing phosphoric acid) can remove impurities like glycerin and catalysts, followed by repeated washes with warm distilled water to achieve a neutral pH. acs.org Subsequently, the product is heated, typically to around 100°C, while stirring to drive off any remaining water or moisture. acs.org
For achieving very high purity profiles, advanced purification techniques applicable to anionic surfactants can be employed. These methods include:
Solid-Phase Extraction (SPE): A chromatographic technique used to separate components of a mixture, which can effectively purify the target surfactant. nih.gov
Nanofiltration: A membrane filtration-based method that separates molecules based on size, proving effective for purifying anionic surfactants from aqueous solutions. acs.org
Ion-Exchange Chromatography: This method separates ions and polar molecules based on their affinity to the ion exchanger, and it is highly effective for purifying anionic surfactants and removing unwanted ions. researchgate.netnih.gov
Table 1: Optimization Parameters for Sulfonation of Fatty Acid Esters This table is based on data for analogous fatty acid methyl ester sulfonate (MES) synthesis.
| Parameter | Studied Range | Optimal Value | Effect on Yield | Reference |
| Sulfonation Temperature | 50 - 90°C | 70°C | Most significant factor; higher temperatures can increase reaction rate but may lead to side reactions. | researchgate.net |
| Sulfating Agent/Ester Molar Ratio | 1.0:1 - 2.0:1 | 1.5:1 | Second most significant factor; excess sulfating agent drives the reaction to completion but requires removal. | researchgate.net |
| Sulfonation Time | 1 - 4 hours | 2 hours | Affects the completeness of the reaction. | researchgate.net |
| Aging Time | 1 - 3 hours | 2 hours | Allows for the stabilization of the intermediate product. | researchgate.net |
Neutralization and Salt Formation Processes to Yield this compound
The final step in the synthesis is the neutralization of the acidic intermediate, butyl 10-(sulfooxy)stearic acid, to form the stable sodium salt. This acid-base reaction is critical as it converts the highly acidic and corrosive intermediate into a functional surfactant. acs.org The choice of base and the conditions of neutralization directly impact the purity and properties of the final product.
Commonly, an aqueous solution of a base like sodium hydroxide (NaOH) or a milder base such as sodium bicarbonate (NaHCO₃) is used. acs.orgontosight.ai The reaction involves the proton (H⁺) from the sulfooxy group reacting with the hydroxide ion (OH⁻) from the base to form water, with the sodium ion (Na⁺) becoming the counterion to the negatively charged sulfooxy group. usda.gov
R-O-SO₃H + NaOH → R-O-SO₃⁻Na⁺ + H₂O
To achieve a high-purity product with minimal by-products like disalts, the neutralization process must be carefully controlled. Patented industrial processes describe continuous neutralization methods where the acidic ester is dissolved in an alcohol, such as methanol, and then mixed with a sodium hydroxide solution to a final pH of 6-8. google.comgoogle.com The temperature is typically maintained between 40°C and 80°C. google.com For superior purity, neutralization can be performed in a substantially anhydrous medium using a sodium alkoxide (e.g., sodium methoxide) in an alcohol solvent. This method minimizes hydrolysis reactions that can lead to the formation of sulfonated fatty acids (di-acids) as impurities. google.com
Derivatization Strategies for Structural Modification of this compound
The amphiphilic structure of this compound allows for a wide range of derivatization strategies to fine-tune its properties. Modifications can be targeted at the hydrophobic alkyl chain, the ester linkage, the hydrophilic headgroup, or the counterion.
The properties of a surfactant, such as its solubility, critical micelle concentration (CMC), and detergency, are highly dependent on the length of its hydrophobic alkyl chain. For this compound, modifications can be explored in two key areas:
Varying the Fatty Acid Chain (Stearate moiety): The C18 stearate chain can be replaced with other fatty acids of different lengths (e.g., from C12 lauric acid to C22 behenic acid). Shorter chains generally increase water solubility and CMC, while longer chains enhance surface activity but decrease solubility. Studies on sulfated zirconia catalyzed esterification show that reaction rates are strongly dependent on the acid's alkyl chain length, with shorter acids like acetic acid being more reactive than longer ones like propanoic acid. rsc.org Similarly, the synthesis of fatty acid esters using nano sulfated-titania demonstrates that the process is efficient irrespective of the chain length of the fatty acid, from caprylic (C8) to stearic (C18) acid. academie-sciences.fr
The sodium (Na⁺) counterion can be replaced with other cations, which can significantly alter the surfactant's properties, such as solubility, Krafft point (the temperature at which solubility equals the CMC), and performance in hard water.
Common variations include:
Potassium (K⁺) Salts: Often exhibit higher solubility and a lower Krafft point than their sodium counterparts. google.com
Ammonium (B1175870) (NH₄⁺) Salts: Can also enhance solubility. google.comontosight.ai
Alkanolammonium Salts: Such as mono-, di-, and tri-ethanolammonium salts, are frequently used in personal care products for their mildness and solubility characteristics.
The synthesis of these variants can be achieved by using the corresponding base (e.g., potassium hydroxide, ammonium hydroxide) during the neutralization step. google.comontosight.ai Alternatively, ion-exchange chromatography provides a powerful method for replacing the counterion post-synthesis. An aqueous solution of the sodium salt can be passed through an ion-exchange resin loaded with the desired cation (e.g., K⁺ or NH₄⁺), effectively swapping the counterions. researchgate.netresearchgate.netacs.org
To create surfactants with enhanced stability, novel functionalities, or stimuli-responsive behavior, the monomeric this compound can be incorporated into a polymeric structure. These are often referred to as "polymeric surfactants" or "surfmers" (surface-active monomers).
Key strategies include:
Introducing a Polymerizable Group: A polymerizable functional group, such as an allyl or acrylate (B77674) group, can be introduced into the surfactant molecule. For example, by using a functionalized alcohol like allyl alcohol instead of butanol during the initial esterification, a polymerizable monomer, Sodium Allyl 10-(Sulfooxy)stearate, could be synthesized. Such monomers can then be polymerized or co-polymerized to create a polymer with surfactant side chains. upc.edu
Grafting onto a Polymer Backbone: A pre-formed polymer with reactive sites can be chemically modified to attach the surfactant molecules. For instance, a copolymer like styrene-maleic anhydride (B1165640) (SMA) contains anhydride groups that can be reacted with a hydroxyl- or amine-terminated version of the surfactant to create a graft copolymer with surfactant properties. researchgate.net
Hyperbranched Polymer Surfactants: A multi-step process can be used to create highly branched polymeric surfactants. This could involve first creating a hyperbranched polyol core (e.g., from glycerol), followed by esterification with stearic acid and subsequent sulfonation and neutralization. e3s-conferences.orgresearchgate.net This approach creates a high-molecular-weight surfactant with a unique three-dimensional structure.
Table 2: Derivatization Strategies and Their Potential Effects
| Derivatization Target | Modification Example | Synthetic Method | Potential Effect on Properties | Reference |
| Fatty Acid Chain | Replace C18 stearic acid with C12 lauric acid | Use lauryl ester as starting material for sulfonation | Increased water solubility, higher CMC | rsc.org |
| Ester Group | Replace C4 butyl group with C1 methyl group | Use methyl stearate as starting material | Alters HLB, may increase hydrophilicity | google.com |
| Counterion | Replace Na⁺ with K⁺ | Neutralize with potassium hydroxide (KOH) | Increased solubility, lower Krafft point | google.com |
| Polymerization | Introduce an allyl group (Surfmer) | Use allyl alcohol for initial esterification | Allows for covalent bonding to polymer lattices, reducing migration | upc.edu |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves considering the entire lifecycle, from raw materials to final product.
Use of Renewable Feedstocks: The stearic acid portion is derived from natural fats and oils, making it a renewable feedstock. This aligns with the principle of using renewable rather than depleting resources. nih.gov
Solvent-Free Reactions: Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents. Green approaches favor solvent-free (neat) conditions. For instance, the sulfation step can potentially be carried out using a solid acid catalyst or by reacting the ester with sulfamic acid at an elevated temperature without any solvent, which simplifies the process and reduces waste. academie-sciences.frrsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Employing recyclable solid acid catalysts like sulfated zirconia for the initial esterification or subsequent sulfation can reduce waste and allow for easier product separation. rsc.orgfrontiersin.org
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. The sulfation and neutralization steps are addition reactions, which are inherently high in atom economy.
Designing Safer Chemicals: While the primary focus is on synthesis, green chemistry also involves designing end products that are biodegradable and have low toxicity. Fatty acid-based surfactants are generally considered more biodegradable than their petroleum-based counterparts. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. The use of micellar catalysis, where surfactants are used in water to create nano-reactors, can sometimes facilitate reactions under milder conditions. samipubco.comufms.br
Sophisticated Analytical and Spectroscopic Characterization Techniques for Researching Sodium Butyl 10 Sulfooxy Stearate
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Structural Elucidation of Isomers
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of Sodium Butyl 10-(sulfooxy)stearate. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, which allows for the determination of its elemental composition with a high degree of confidence. uni-saarland.de For instance, the molecular formula of the non-sodium salt form, Butyl 10-(sulfooxy)stearate, is C22H44O6S, with a computed molecular weight of approximately 436.6 g/mol . nih.gov HRMS can confirm this with exceptional precision. uni-saarland.de
Furthermore, HRMS is critical for the structural elucidation of isomers. In the synthesis of this compound, isomeric products such as Sodium Butyl 9-(sulfooxy)stearate can also be formed. epa.gov While these isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ. By analyzing these fragments, researchers can distinguish between different positional isomers and confirm the location of the sulfooxy group on the stearate (B1226849) backbone. uni-saarland.de
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis.jhu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. aocs.orgscirp.org For a molecule like this compound, various NMR experiments are employed to assign the signals of each proton and carbon atom, revealing the connectivity and spatial arrangement of the atoms. aocs.orgresearchgate.net
1H NMR: Proton NMR provides information on the different types of hydrogen atoms in the molecule. The chemical shift of each proton is influenced by its local electronic environment. libretexts.org For this compound, one would expect distinct signals for the protons of the butyl ester group, the long alkyl chain of the stearate, and the proton attached to the carbon bearing the sulfooxy group. The integration of these signals reveals the relative number of protons of each type. libretexts.org
13C NMR: Carbon-13 NMR complements 1H NMR by providing information about the carbon skeleton. libretexts.org Each unique carbon atom in this compound will give a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the carbon attached to the sulfooxy group, and the various methylene (B1212753) carbons in the alkyl chains. aocs.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. magritek.com It helps to trace the connectivity of the proton network within the stearate and butyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. magritek.comnih.gov It is invaluable for unambiguously assigning the carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. magritek.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the ester and sulfate (B86663) linkages.
A hypothetical table of expected NMR data is presented below.
| Technique | Expected Chemical Shift Ranges (ppm) | Information Gained |
| 1H NMR | 0.8-1.0 (t, CH3 of butyl and stearyl), 1.2-1.7 (m, CH2 of butyl and stearyl), 2.2-2.4 (t, CH2 adjacent to C=O), 3.8-4.2 (m, CH attached to -OSO3- and O-CH2 of butyl) | Identification and quantification of different proton environments. |
| 13C NMR | 13-14 (CH3), 22-35 (CH2), 60-70 (O-CH2 and CH-OSO3-), 170-175 (C=O) | Characterization of the carbon skeleton. |
| COSY | Cross-peaks between adjacent protons | Confirms the sequence of protons in the alkyl chains. |
| HSQC | Correlations between protons and their directly attached carbons | Unambiguous assignment of carbon signals. |
| HMBC | Correlations between protons and carbons over 2-3 bonds | Confirms ester and sulfate linkages and assigns quaternary carbons. |
This is a generalized representation. Actual chemical shifts can vary based on solvent and other experimental conditions.
DOSY is a specialized NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. jhu.eduucsb.edu The rate of diffusion is related to the size and shape of the molecule; larger molecules diffuse more slowly than smaller ones. jhu.edu For this compound, DOSY can be used to:
Determine Micelle Formation: As a surfactant, this compound can form micelles in solution above a certain concentration. DOSY can distinguish between the faster-diffusing individual molecules (monomers) and the slower-diffusing, larger micellar aggregates. researchgate.net
Estimate Molecular Size: By measuring the diffusion coefficient, it is possible to estimate the hydrodynamic radius of the molecule or its aggregates using the Stokes-Einstein equation. jhu.edu This provides valuable information about the self-assembly behavior of the surfactant. researchgate.net
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions.jhu.edumagritek.com
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. shimadzu.com
For this compound, these techniques can readily identify key functional groups:
C=O stretch of the ester group (typically around 1730-1750 cm⁻¹)
S=O and S-O stretches of the sulfate group (in the range of 1210-1270 cm⁻¹ and 1000-1060 cm⁻¹, respectively) rsc.org
C-H stretches of the alkyl chains (around 2850-2960 cm⁻¹)
ATR-FTIR is a powerful surface-sensitive technique that allows for the analysis of samples in their native state without extensive preparation. mt.com An infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. mt.com This makes ATR-FTIR particularly well-suited for:
Analyzing thin films and interfaces: It can be used to study the orientation and interaction of this compound molecules at a solid-liquid or liquid-air interface. uga.eduacs.org
Monitoring surface adsorption: The technique can track the adsorption of the surfactant onto various surfaces in real-time. acs.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H stretching | 2850 - 2960 |
| C=O stretching (ester) | 1730 - 1750 |
| SO₄²⁻ symmetric stretching | ~1253 rsc.org |
| C-O-C stretching | ~1114 rsc.org |
Data adapted from general surfactant analysis. rsc.org
Raman spectroscopy is complementary to FTIR and is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water. rsc.org It is a non-destructive technique that can be used for in-situ analysis. bohrium.com Applications for this compound include:
Monitoring Synthesis: The progress of the sulfation reaction can be monitored in real-time by observing the appearance of the characteristic sulfate bands and the disappearance of reactant signals. spectroscopyonline.com
Studying Conformational Changes: Raman spectroscopy is sensitive to changes in the conformation of the alkyl chains, such as gauche-trans isomerization, which can occur during phase transitions or micellization. aps.org
Investigating Interactions: The technique can provide insights into the interactions between the surfactant and other molecules or surfaces by observing shifts in the Raman bands. rsc.org
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Supramolecular Organization
X-ray-based scattering techniques are indispensable for probing the solid-state structure and the nanoscale self-assembly of surfactants like this compound.
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This non-destructive technique provides detailed information on bond lengths, bond angles, and crystallographic unit cell parameters. carleton.edu For a novel compound such as this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its absolute structure. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The interaction of X-rays with the crystal's electron density produces a unique pattern of reflections, which, when analyzed, reveals the atomic coordinates within the crystal lattice. carleton.edu
While specific single-crystal data for this compound is not publicly available, the successful application of SC-XRD to similar anionic surfactants, such as in the structural elucidation of chlorhexidine (B1668724) dodecyl sulfate, demonstrates the power of this technique. rsc.org For this compound, SC-XRD could confirm the position of the sulfooxy group at the C-10 position of the stearate backbone and reveal the conformation of the butyl ester chain and the coordination environment of the sodium counter-ion.
Powder X-ray diffraction (PXRD) is a powerful tool for analyzing the crystalline properties of bulk materials. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. researchgate.net This technique is instrumental in identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. acs.org
In the context of this compound, PXRD would be employed to:
Confirm the crystalline nature of a synthesized batch.
Identify different polymorphic forms , which could exhibit distinct physical properties such as solubility and stability.
Monitor phase transitions as a function of temperature or other environmental factors.
Assess the purity of a sample by detecting the presence of crystalline impurities.
The PXRD pattern of a crystalline solid is a unique fingerprint characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the spacing between different crystal lattice planes. The analysis of these patterns can provide information about the unit cell dimensions. Studies on similar anionic surfactants, like sodium dodecyl sulfate (SDS), have utilized PXRD to characterize its various hydrated and anhydrous crystalline forms. acs.orgresearchgate.net
Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.8 | 15.2 | 100 |
| 11.6 | 7.6 | 45 |
| 17.4 | 5.1 | 30 |
| 23.2 | 3.8 | 60 |
This table is illustrative and represents hypothetical data that could be obtained for a crystalline form of this compound, demonstrating the typical information derived from a PXRD experiment.
Small-angle X-ray scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.org It is particularly well-suited for characterizing the size, shape, and arrangement of nanoparticles and macromolecules in solution. wikipedia.orgnih.gov For surfactants like this compound, SAXS is an invaluable tool for investigating their self-assembly into micelles in aqueous environments.
By analyzing the scattering pattern of X-rays at very small angles, SAXS can provide detailed information about:
Micellar shape and size: Determining whether the micelles are spherical, cylindrical, or have more complex morphologies.
Aggregation number: Estimating the number of surfactant molecules that aggregate to form a single micelle.
Inter-micellar interactions: Understanding the forces between micelles in solution.
The analysis of SAXS data from solutions of similar anionic surfactants has revealed detailed structural information about their micellar structures. researchgate.netnih.gov Such studies are crucial for understanding the relationship between the molecular structure of the surfactant and its performance as an emulsifier, detergent, or dispersing agent.
Table 2: Representative SAXS Data for Characterizing Micellar Solutions
| Parameter | Description | Illustrative Value |
| Radius of Gyration (Rg) | A measure of the overall size of the micelle. | 2.5 nm |
| Maximum Dimension (Dmax) | The largest dimension of the micelle. | 5.0 nm |
| Scattering Intensity at zero angle (I(0)) | Proportional to the molecular weight of the micelle. | Arbitrary Units |
This table presents typical parameters that can be extracted from SAXS data, with illustrative values for a hypothetical micellar solution of this compound.
Chromatographic Separation Techniques Coupled with Advanced Detection for Purity, Isomer Analysis, and Degradation Product Profiling
Chromatographic techniques are essential for separating the components of a mixture, allowing for the detailed analysis of the purity of this compound and the identification of any isomers or degradation products.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. scispace.com It is the premier method for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. lcms.czwordpress.com
The application of LC-MS/MS to the analysis of this compound would involve:
Purity Assessment: Quantifying the main component and detecting impurities, even at trace levels.
Isomer Separation: The synthesis of this compound may result in positional isomers of the sulfooxy group along the stearate chain. A suitable LC method could separate these isomers, which can then be identified by their mass spectra.
Degradation Product Profiling: Identifying products that may form due to hydrolysis of the ester or sulfate group under various conditions.
In a typical LC-MS/MS experiment, the sample is first separated on an LC column. The eluting components are then ionized, and the resulting ions are analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. nih.gov
Table 3: Predicted m/z Values for this compound and Its Adducts in LC-MS
| Ion Species | Predicted m/z |
| [M-Na]⁻ | 435.28 |
| [M+H]⁺ | 437.29 |
| [M+Na]⁺ | 459.27 |
| [M+NH₄]⁺ | 454.32 |
This table shows the predicted mass-to-charge ratios (m/z) for the parent molecule and its common adducts that would be expected in an LC-MS analysis. M represents the neutral molecule C₂₂H₄₄O₆S.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. pcbiochemres.com this compound itself is not suitable for direct GC-MS analysis due to its low volatility and thermal lability. However, GC-MS can be used to analyze volatile derivatives of the compound, providing valuable structural information. ifremer.frnih.gov
To make the compound amenable to GC analysis, a derivatization step is necessary. This typically involves chemical reactions to convert the polar functional groups into less polar, more volatile ones. For this compound, this could involve:
Transesterification: To convert the butyl ester to a more volatile methyl ester. aocs.org
Desulfation followed by derivatization: Chemical or enzymatic removal of the sulfate group, followed by silylation of the resulting hydroxyl group to form a volatile trimethylsilyl (B98337) (TMS) ether.
The resulting volatile derivatives can then be separated by GC and identified by their mass spectra. The fragmentation patterns observed in the mass spectrometer can provide information about the original position of the functional groups on the stearate backbone. nih.gov
Table 4: Potential Volatile Derivatives of this compound for GC-MS Analysis
| Derivative | Derivatization Method | Expected Property |
| Methyl 10-hydroxystearate (as TMS ether) | Desulfation, Silylation | Amenable to GC, characteristic fragmentation pattern |
| Butyl 10-hydroxystearate (as TMS ether) | Desulfation, Silylation | Higher boiling point than methyl ester derivative |
This table outlines potential derivatization strategies to make the analyte compatible with GC-MS analysis, enabling the determination of its core structure.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transition Behavior Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to investigate the thermal stability and phase behavior of materials. iaea.org TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information about decomposition temperatures and the presence of volatile components. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting and crystallization points, as well as the enthalpy associated with these processes. nih.gov
The introduction of a sodium sulfooxy group is expected to significantly alter these properties. The ionic nature of the sulfate group would likely increase the melting point and decomposition temperature compared to the non-ionic butyl stearate. TGA of this compound would be expected to show a multi-stage decomposition pattern, beginning with the loss of the butyl group, followed by the degradation of the stearate backbone and the sulfate moiety at higher temperatures. DSC would be critical in identifying the Krafft point, the temperature at which the solubility of an ionic surfactant sharply increases, leading to the formation of micelles.
Table 1: Illustrative Thermal Properties of a Related Compound (Butyl Stearate) via DSC
| Thermal Property | Value | Unit |
| Peak Melting Temperature | 18.64 | °C |
| Peak Freezing Temperature | 13.28 | °C |
| Latent Heat of Melting | 120.59 | J/g |
| Latent Heat of Freezing | 120.70 | J/g |
| This data is for butyl stearate and serves as a reference for the type of information obtained via DSC analysis. researchgate.net |
Interfacial Rheology and Dynamic Light Scattering (DLS) for Investigating Adsorption Kinetics and Aggregate Formation in Solution
As a surfactant, the behavior of this compound at interfaces and its tendency to form aggregates (micelles) in solution are of paramount importance. ontosight.ai Interfacial rheology and Dynamic Light Scattering (DLS) are essential techniques for probing these characteristics.
Interfacial rheology examines the response of an interfacial layer to an applied deformation, providing insights into the strength and stability of the adsorbed surfactant film. This is crucial for understanding the emulsifying and foaming properties of this compound. The technique can measure parameters such as surface elasticity and viscosity, which relate to the kinetics of surfactant adsorption to an interface and the interactions between the adsorbed molecules.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or aggregates in a solution. horiba.com For surfactants like this compound, DLS is employed to measure the hydrodynamic radius of micelles formed above the critical micelle concentration (CMC). The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. horiba.com The speed of this motion is related to the particle size through the Stokes-Einstein equation. DLS not only provides the average particle size (often reported as the Z-average) but also a Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI value suggests a monodisperse or narrowly distributed population of micelles.
Table 2: Representative DLS Data for Anionic Surfactant Micelles
| Parameter | Typical Value | Description |
| Z-Average (Hydrodynamic Diameter) | 2 - 5 | nm |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow size distribution of micelles |
| This table presents typical values for well-known anionic surfactants like sodium dodecyl sulfate (SDS) to illustrate the expected DLS results for surfactant micelles. |
By applying DLS, researchers can study how factors such as concentration, temperature, pH, and salinity affect the size, shape, and aggregation number of this compound micelles. This information is vital for optimizing formulations in various applications, from pharmaceuticals to personal care products. ontosight.ai
Theoretical and Computational Investigations on Sodium Butyl 10 Sulfooxy Stearate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like sodium butyl 10-(sulfooxy)stearate at the electronic level. These methods can predict molecular geometry, spectroscopic properties, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (molecular geometry optimization). By finding the minimum energy structure, researchers can gain insights into bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can predict various spectroscopic properties. For instance, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, predictions of electronic transitions can be correlated with UV-Vis spectra. While specific DFT studies on this compound are not prominent in the literature, the methodology has been widely applied to other surfactants to understand their electronic properties and interaction mechanisms. For example, DFT has been used to study the adsorption of similar molecules on various surfaces. aps.orgnih.gov
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules like this compound.
These high-accuracy energy calculations are crucial for studying reaction pathways, such as the hydrolysis of the ester or sulfate (B86663) group. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the compound's stability and reactivity. Although computationally more expensive than DFT, ab initio methods are the gold standard for obtaining precise energetic information for smaller molecules or fragments of larger systems.
Molecular Dynamics (MD) Simulations for Understanding Conformational Dynamics and Intermolecular Interactions in Various Media
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations are particularly well-suited for investigating the dynamic behavior of surfactants like this compound in different environments.
The self-assembly of surfactant molecules into micelles and other aggregates in aqueous solution is a hallmark of their behavior. MD simulations can provide atomic-level detail of this process.
All-Atom MD Simulations: In this approach, every atom in the system (surfactant, water, and ions) is explicitly represented. This level of detail allows for a precise description of intermolecular interactions, such as hydrogen bonding between the sulfooxy group and water molecules, and hydrophobic interactions between the alkyl chains. All-atom simulations can be used to study the structure, size, and shape of micelles formed by this compound.
Coarse-Grained (CG) MD Simulations: Due to the large number of atoms and long timescales involved in self-assembly, all-atom simulations can be computationally prohibitive. Coarse-graining is a technique where groups of atoms are represented as single "beads." researchgate.netresearchgate.nettue.nlnih.gov This simplification reduces the computational cost, allowing for the simulation of larger systems and longer timescales. CG-MD is particularly useful for studying the formation of complex structures and the phase behavior of concentrated surfactant solutions. researchgate.netmpg.de
The primary function of surfactants is to adsorb at interfaces (e.g., air-water, oil-water) and reduce interfacial tension. MD simulations can be used to study the orientation and packing of this compound molecules at these interfaces. These simulations can reveal how the hydrophilic head group anchors itself in the aqueous phase while the hydrophobic tail extends into the non-polar phase. Such studies are crucial for understanding the emulsifying and foaming properties of this surfactant. While specific MD studies on the adsorption of this compound are lacking, research on similar surfactants like sodium stearate (B1226849) and sodium dodecyl sulfate provides a framework for how such investigations would be conducted. nih.govresearchgate.net
Monte Carlo Simulations for Phase Behavior and Aggregation Studies
Monte Carlo (MC) simulations are another powerful computational technique for studying complex chemical systems. Unlike MD simulations that follow the deterministic motion of particles, MC methods use probabilistic algorithms to sample the configuration space of a system.
For this compound, MC simulations can be used to study its phase behavior over a wide range of concentrations and temperatures. This includes predicting the critical micelle concentration (CMC), which is a key parameter characterizing a surfactant's efficiency. MC simulations can also be employed to investigate the thermodynamics of micellization and the partitioning of the surfactant between different phases. By modeling the intermolecular interactions, MC simulations can provide valuable insights into the aggregation behavior and the formation of various liquid crystalline phases that can occur at higher surfactant concentrations.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Performance in Specific Applications (non-biological, non-safety contexts)
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its properties or activities. In the context of industrial surfactants like this compound, QSAR modeling is instrumental in predicting performance characteristics without the need for extensive and time-consuming experimental synthesis and testing. These models are particularly valuable for optimizing surfactant performance in applications such as detergency, emulsification, and wetting.
The development of a QSAR model for this compound would involve the calculation of a wide array of molecular descriptors that encode its structural features. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For anionic surfactants, descriptors related to the hydrophobic tail, such as its length and branching, and those describing the hydrophilic headgroup, including charge distribution and steric parameters, are particularly significant. acs.org
A typical QSAR study for predicting a key performance indicator, such as the critical micelle concentration (CMC), would follow a structured workflow. Initially, a dataset of anionic surfactants with known CMC values and structural similarities to this compound would be compiled. Molecular descriptors for each surfactant would then be calculated using specialized software. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then employed to build a predictive model. semnan.ac.irasianpubs.org For instance, an MLR model might take the form of the following equation:
-log(CMC) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where β₀, β₁, β₂, and βₙ are the regression coefficients derived from the statistical analysis.
The predictive power and robustness of the developed QSAR model are evaluated using various statistical metrics, including the coefficient of determination (R²), root mean square error (RMSE), and cross-validation techniques. A high R² value indicates a strong correlation between the predicted and experimental values. semnan.ac.ir
The following interactive table presents a hypothetical QSAR model for predicting the detergency performance of a series of anionic surfactants, including this compound. The model incorporates several key molecular descriptors that are known to influence detergency.
Computational Design and Prediction of Novel Derivatives with Enhanced Performance Characteristics
Building upon the insights gained from QSAR studies, computational chemistry offers powerful tools for the de novo design and in silico prediction of novel derivatives of this compound with enhanced performance characteristics. The goal of such computational design is to rationally modify the molecular structure to improve specific properties like surface tension reduction, emulsification efficiency, or stability in harsh conditions (e.g., high salinity or temperature).
The process of computational design often begins with the parent molecule, this compound, as a template. Modifications can be systematically introduced to its structure. For instance, the length and branching of the butyl ester group could be altered, the position of the sulfooxy group on the stearate chain could be varied, or additional functional groups could be introduced.
Density Functional Theory (DFT) is a quantum mechanical modeling method that can be used to calculate the electronic structure and properties of these novel derivatives. DFT calculations can provide insights into the molecule's geometry, charge distribution, and reactivity, which are crucial for understanding its behavior at interfaces. Molecular Dynamics (MD) simulations can then be employed to study the dynamic behavior of these designed surfactants in aqueous solution and at oil-water interfaces. researchgate.net MD simulations can predict key performance metrics such as the CMC, aggregation number, and the interfacial tension reduction.
For example, to enhance the salt tolerance of this compound, a computational study might explore the introduction of an additional hydrophilic group, such as a short polyethylene (B3416737) oxide chain, to the molecule. The hypothesis would be that this modification would increase the hydration of the surfactant headgroup, thereby reducing its tendency to precipitate in the presence of high concentrations of electrolytes. A series of derivatives with varying lengths of the polyethylene oxide chain could be modeled, and their performance predicted through a combination of DFT and MD simulations.
The following interactive table illustrates a hypothetical computational design study aimed at improving the emulsification performance of this compound for a specific oil-in-water application. The table shows the predicted changes in key performance parameters for a set of designed derivatives.
Through such iterative cycles of computational design, simulation, and prediction, it is possible to identify promising new surfactant candidates with tailored properties for specific industrial applications, significantly accelerating the research and development process.
Structure Activity Relationship Studies and Mechanistic Elucidation of Sodium Butyl 10 Sulfooxy Stearate in Non Biological Systems
Impact of Alkyl Chain Length and Branching on Interfacial Activity and Micellization Behavior
The hydrophobic tail of a surfactant is a primary determinant of its interfacial activity and self-aggregation behavior. For Sodium Butyl 10-(sulfooxy)stearate, this is the C18 stearate (B1226849) chain.
Detailed Research Findings: The length of the alkyl chain significantly affects the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. Generally, for a homologous series of linear anionic surfactants, adding two methylene (B1212753) groups to the alkyl chain decreases the CMC by approximately an order of magnitude. This is because the increased hydrophobicity enhances the thermodynamic driving force for the surfactant to remove its tail from the aqueous phase by forming micelles. psu.edursc.org Therefore, the long C18 chain of this compound results in a low CMC, making it an efficient surfactant that acts at low concentrations.
Branching in the alkyl chain introduces steric hindrance that affects how surfactant molecules pack at interfaces and within micelles. scispace.com While the stearate chain is linear, the presence of the sulfooxy and butyl ester groups mid-chain can be considered a form of branching. This branching generally increases the cross-sectional area per molecule (Acmc) at an interface. scispace.com This leads to less efficient packing compared to a linear surfactant with a terminal head group, but it can be advantageous in lowering surface tension. Highly branched hydrocarbon surfactants have been shown to be effective at reducing surface tension to low values. scispace.com
Table 1: Predicted Impact of Alkyl Chain Modifications on Surfactant Properties
| Structural Modification | Effect on Critical Micelle Concentration (CMC) | Effect on Interfacial Packing | Rationale |
|---|---|---|---|
| Increase Alkyl Chain Length (e.g., C18 to C22) | Decrease | Denser Packing | Increased hydrophobicity enhances the driving force for micellization. rsc.org |
| Decrease Alkyl Chain Length (e.g., C18 to C14) | Increase | Looser Packing | Reduced hydrophobicity weakens the driving force for micellization. researchgate.net |
| Introduce Branching in Alkyl Chain | Increase | Looser Packing (Higher Acmc) | Steric hindrance prevents efficient packing of the hydrophobic tails. scispace.comresearchgate.net |
Influence of the Sulfooxy Group Position and Linkage on Emulsification Efficiency and Dispersion Stability
The location of the hydrophilic group along the alkyl chain is a critical structural feature. In this compound, the sulfooxy group is positioned internally at the C-10 position, rather than at the alpha-carbon (C-2) next to the ester group, as seen in α-sulfo fatty acid esters.
Detailed Research Findings: This internal placement significantly influences the surfactant's geometry. Unlike surfactants with terminal head groups that have a distinct head-and-tail structure, this molecule has a bulkier, more complex shape. This structure can be beneficial for emulsification. When adsorbed at an oil-water interface, the protruding sulfooxy group and the butyl ester group can create significant steric hindrance between approaching oil droplets, thereby preventing coalescence and enhancing the stability of the emulsion.
Studies on sulfonated alkyl esters have shown that when the sulfonate group acts as a branch rather than a terminal head group, it can improve wetting effects. researchgate.net The stability of an emulsion is influenced by the properties of the emulsifier, with the fatty acid chain length and functional groups playing key roles. scirp.orgresearchgate.net The internal sulfooxy group in this compound provides a strong hydrophilic anchor point mid-chain, while the rest of the molecule can interact robustly with the oil phase, leading to a stable interfacial film.
Role of the Butyl Ester Moiety in Solubilization and Wetting Phenomena
Detailed Research Findings: The butyl group enhances the lipophilicity of the surfactant, improving its solubility in the oil phase of an emulsion and its ability to interact with and solubilize nonpolar substances. Surfactants facilitate solubilization by forming micelles that encapsulate poorly soluble drugs or oils in their hydrophobic core. jocpr.com The butyl ester moiety, in conjunction with the C18 chain, creates a sufficiently large hydrophobic domain to effectively solubilize oils and greases, which is a key mechanism in detergency.
Furthermore, the ester linkage itself can influence performance. Ester-based surfactants are known for their use as wetting agents. sanyo-chemical-solutions.comatamanchemicals.com Wetting involves the displacement of air from a solid surface by a liquid. This compound can lower the surface tension of water and the interfacial tension between the water and a solid surface, allowing the liquid to spread and penetrate more effectively. The choice of alcohol used for esterification (in this case, butanol) affects properties like viscosity and low-temperature performance, with branched alcohols generally yielding esters with better low-temperature characteristics than linear alcohols. mdpi.com
Elucidation of Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces
The functionality of any surfactant is predicated on its ability to adsorb at interfaces. The adsorption mechanism of an ionic surfactant like this compound is a multi-step process governed by a combination of forces. researchgate.net
Detailed Research Findings: At a solid-liquid interface, such as a negatively charged mineral oxide in water, the initial adsorption is often driven by electrostatic interactions. However, for an anionic surfactant adsorbing onto a like-charged surface, this repulsion must be overcome. Adsorption can occur via ion pairing, where multivalent counter-ions in solution bridge the surfactant's anionic head group and the negative surface sites.
As the surfactant concentration increases, hydrophobic interactions between the alkyl chains become the dominant driving force. Surfactant monomers adsorbed on the surface begin to aggregate through tail-tail interactions, forming surface aggregates known as hemimicelles or admicelles. academie-sciences.fr This cooperative process leads to a sharp increase in adsorption density.
At a liquid-liquid (oil-water) interface, the adsorption is primarily driven by the reduction of unfavorable contact between the hydrophobic tails and water. acs.org The surfactant molecules orient themselves with the C18 chain and butyl ester penetrating the oil phase, while the negatively charged sulfooxy group remains in the aqueous phase. This arrangement drastically lowers the interfacial tension between the oil and water. scilit.com
Investigation of Aggregation Phenomena and Micellar Structures in Various Solvent Systems
Above the CMC, surfactant molecules spontaneously self-assemble into larger structures known as micelles. umcs.pl The structure of these aggregates is dictated by the surfactant's molecular geometry, often predicted by the critical packing parameter (CPP).
Detailed Research Findings: The CPP is defined as v / (a0 * lc), where v is the volume of the hydrophobic tail, a0 is the optimal head group area, and lc is the length of the tail. For this compound, the bulky nature of the hydrophilic group (the sulfooxy group) and the presence of the butyl ester likely result in a larger optimal head group area (a0). This would favor the formation of spherical or ellipsoidal micelles in aqueous solutions. The aggregation number, or the number of monomers per micelle, would be influenced by the balance of attractive hydrophobic forces and repulsive electrostatic and steric forces between the head groups.
In different solvent systems, the aggregation behavior changes.
In polar non-aqueous solvents (e.g., glycerol, ethylene (B1197577) glycol): Micellization can still occur, but the CMC is generally higher, and the aggregation number is lower compared to water. tandfonline.com This is due to the reduced solvophobic effect in these solvents.
In nonpolar solvents (e.g., hexane, toluene): The surfactant can form reverse micelles (or inverse micelles). In this case, the polar sulfooxy head groups form a hydrophilic core, potentially sequestering trace amounts of water, while the hydrophobic alkyl and butyl ester chains are directed outwards into the nonpolar solvent. umcs.pl
Correlating Molecular Structure with Performance in Specific Industrial Applications
The specific structural features of this compound directly translate to its efficacy in various industrial roles.
Detailed Research Findings:
Lubrication: The long stearate chain and the polar sulfo-ester groups make this molecule an effective boundary lubricant. It can adsorb onto metal surfaces, forming a durable, low-friction film that prevents direct metal-to-metal contact. Ester oils, in general, are considered promising candidates for bio-lubricants due to their good viscosity and lubricity properties. mdpi.comacs.org
Detergency: Effective detergency requires good wetting, emulsification, and solubilization of oily soils. The amphiphilic nature of this compound allows it to wet surfaces, penetrate soil, and then lift and suspend the soil in the wash liquor by forming stable emulsions and micelles. The internal placement of the sulfonate group, acting as a branch, can enhance wetting effects, which is beneficial for cleaning performance. researchgate.net
Material Processing: In processes like pigment dispersion or emulsion polymerization, this surfactant can act as an effective stabilizer. Its adsorption onto particle surfaces provides an electrostatic and steric barrier that prevents agglomeration. The bulky structure is particularly effective at providing steric stabilization, ensuring long-term dispersion stability.
Table 2: Structure-Performance Correlations for Industrial Applications
| Application | Key Structural Feature | Mechanism of Action | Reference |
|---|---|---|---|
| Lubrication | Long Alkyl Chain, Polar Sulfo-Ester Groups | Forms a protective, low-friction film on metal surfaces. | acs.org |
| Detergency | Amphiphilic Nature, Internal Sulfooxy Group | Wets surfaces, emulsifies and solubilizes oily soils. | researchgate.net |
| Material Processing (Dispersant) | Bulky Molecular Structure | Adsorbs on particles, providing electrostatic and steric stabilization to prevent aggregation. | researchgate.net |
Synergistic Effects in Blends with Other Surfactants or Polymers
In many formulations, surfactants are used in mixtures to achieve performance benefits that cannot be obtained from a single component. This phenomenon is known as synergy.
Detailed Research Findings: Mixing an anionic surfactant like this compound with other types of surfactants can lead to significant synergistic improvements in interfacial properties.
With Non-ionic Surfactants (e.g., Alcohol Ethoxylates): Blending with a non-ionic surfactant can reduce the electrostatic repulsion between the anionic sulfooxy head groups at an interface. This allows for more compact packing of the surfactant molecules, leading to a greater reduction in surface tension and a lower mixed CMC than would be expected from ideal mixing.
With Cationic Surfactants (e.g., Quaternary Ammonium (B1175870) Salts): Strong electrostatic attraction between the anionic sulfooxy group and the cationic head group can lead to the formation of catanionic complexes. These complexes are often highly surface-active but may have limited water solubility, sometimes leading to precipitation. However, at the right ratio, they can dramatically lower interfacial tension.
With Zwitterionic (Amphoteric) Surfactants (e.g., Sulfobetaines): Mixtures with zwitterionic surfactants can also show strong synergy. Studies on blends of anionic surfactants (like AES and SDS) with sulfobetaines have demonstrated enhanced foam stability and oil tolerance, attributed to attractive interactions within the mixed monolayer at the interface. researchgate.net
These synergistic interactions are crucial for creating highly effective formulations for applications ranging from enhanced oil recovery to consumer cleaning products. researchgate.netub.edu
Applications of Sodium Butyl 10 Sulfooxy Stearate in Advanced Materials and Industrial Processes
Role as an Emulsifying Agent in Polymerization Processes and Emulsion Formulations
As a surfactant, sodium butyl 10-(sulfooxy)stearate is instrumental in forming and stabilizing emulsions, which are intimate mixtures of otherwise immiscible liquids like oil and water. ontosight.aieuropa.eu This property is particularly valuable in emulsion polymerization and enhanced oil recovery technologies.
Stabilization of Emulsions for Controlled Polymer Synthesis
Emulsion polymerization is a key industrial process for producing a wide range of polymers, or latexes, used in adhesives, paints, coatings, and textiles. wikipedia.org The process involves dispersing a water-insoluble monomer (the "oil" phase) into water using a surfactant, or emulsifier. wikipedia.orgsanyo-chemical.co.jp this compound can serve as this crucial emulsifying agent.
The primary functions of the emulsifier in this process are to:
Form Micelles: In the initial stage, the surfactant molecules aggregate in the water to form micelles, which are tiny spherical structures where the hydrophobic tails face inward, creating an oily core. sanyo-chemical.co.jp
Solubilize Monomers: These micelles solubilize the monomer, providing a locus for polymerization to begin when a water-soluble initiator is introduced. wikipedia.orgsanyo-chemical.co.jp
The use of effective emulsifiers like this compound leads to the formation of stable polymer emulsions with a high degree of polymerization and controlled particle size, which are essential for the performance of the final product. sanyo-chemical.co.jpyoutube.com
Application in Enhanced Oil Recovery Technologies
Enhanced Oil Recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. dtu.dk A significant portion of the remaining oil is trapped in the reservoir's porous rock by capillary forces. dtu.dk
Surfactant flooding is a chemical EOR method where a solution containing a surfactant is injected into the reservoir. dtu.dkresearchgate.net The primary mechanism by which surfactants like this compound aid in oil recovery is by drastically reducing the interfacial tension (IFT) between the oil and the water in the reservoir. researchgate.net This reduction in IFT lowers the capillary forces holding the oil in the rock pores, allowing it to be mobilized and swept toward production wells. dtu.dkresearchgate.net
The selection of a suitable surfactant is critical and depends on reservoir conditions such as temperature, salinity, and rock mineralogy. researchgate.net An effective surfactant for EOR will lead to the formation of a microemulsion, a thermodynamically stable dispersion of oil and water, which facilitates the displacement of the trapped oil. google.com Combining surfactants with polymers (SP flooding) can further improve sweep efficiency by increasing the viscosity of the injected fluid, which helps to control the mobility of the displacing fluid and ensure a more uniform flood. rug.nlresearchgate.net
Function as a Dispersant for Nanoparticles and Pigments in Advanced Composites and Coatings
The tendency of fine particles, such as nanoparticles and pigments, to agglomerate in liquid media presents a significant challenge in the formulation of advanced materials like composites and coatings. tandfonline.com this compound, acting as a dispersant, can mitigate this issue by adsorbing onto the particle surfaces and preventing them from clumping together.
Surface Modification of Inorganic Materials for Improved Dispersion
Inorganic nanoparticles are increasingly used to enhance the properties of polymers and other materials, but their high surface energy often leads to aggregation. tandfonline.com To achieve a homogeneous dispersion, the nanoparticle surfaces must be modified to be compatible with the surrounding medium. nih.gov
Surfactants like this compound can be used for the post-synthesis surface modification of these inorganic particles. tandfonline.comnih.gov The mechanism involves the adsorption of the surfactant molecules onto the particle surface. mwflameretardant.com The polar head group of the surfactant interacts with the surface of the inorganic particle, while the nonpolar hydrocarbon tail extends into the liquid medium. This creates a repulsive layer around each particle, overcoming the attractive van der Waals forces that cause agglomeration and promoting stable dispersion. scielo.org.mx This surface modification is essential for unlocking the unique properties of nanoparticles in various applications. northwestern.edu
Stabilization of Colloidal Systems in Industrial Formulations
Colloidal systems, which consist of fine particles dispersed in a continuous medium, are fundamental to a vast array of industrial products, including paints, inks, cosmetics, and food products. numberanalytics.comfiveable.me The long-term stability of these colloidal dispersions is crucial for product performance and shelf life. numberanalytics.com
The stability of a colloidal system is governed by the balance of interparticle forces, primarily attractive van der Waals forces and repulsive electrostatic or steric forces. fiveable.mecore.ac.uk Aggregation occurs when the attractive forces dominate. This compound contributes to colloidal stability through electrostatic and steric stabilization mechanisms. fiveable.me
Electrostatic Stabilization: As an anionic surfactant, it imparts a negative charge to the particle surfaces upon adsorption, leading to electrostatic repulsion between the particles. fiveable.me
Steric Stabilization: The layer of surfactant molecules adsorbed on the particle surfaces also creates a physical barrier that prevents the particles from coming into close contact. fiveable.me
By introducing these repulsive forces, the surfactant helps to maintain the particles in a dispersed state, ensuring the uniformity and stability of industrial formulations. solubilityofthings.commdpi.com
Utilization as a Lubricant Additive in Non-Biological Lubricating Oils and Greases
The performance of lubricating oils and greases can be significantly enhanced by the inclusion of various additives. This compound and similar fatty acid esters can function as effective lubricant additives. specialchem.com Its related compound, butyl stearate (B1226849), is known for its use as a lubricant and lubricant additive. atamanchemicals.com
In the context of non-biological lubricating oils, these compounds can act as:
Friction Modifiers: By forming a thin, adsorbed film on metal surfaces, they can reduce the coefficient of friction between moving parts, leading to improved efficiency and reduced wear.
Dispersants: In engine oils, dispersants are crucial for keeping soot and other insoluble by-products of combustion suspended in the oil, preventing them from depositing on engine components and forming sludge. The surfactant nature of this compound allows it to surround these particles and keep them dispersed. scielo.org.mx
Emulsifiers: In applications where water contamination is a possibility, such as in metalworking fluids, emulsifiers are needed to form a stable emulsion of water in the oil, preventing free water from causing corrosion or lubrication failure. atamanchemicals.com
The table below summarizes the key functions of this compound in the discussed applications.
| Application Area | Primary Function | Mechanism of Action |
| Polymer Synthesis | Emulsifying Agent | Forms micelles to initiate polymerization and adsorbs on polymer particles to ensure stability of the latex. wikipedia.orgsanyo-chemical.co.jp |
| Enhanced Oil Recovery | Emulsifying Agent | Reduces oil-water interfacial tension, mobilizing trapped oil by forming microemulsions. dtu.dkresearchgate.net |
| Composites & Coatings | Dispersant | Adsorbs onto nanoparticle/pigment surfaces, creating repulsive forces to prevent agglomeration. nih.govscielo.org.mx |
| Industrial Formulations | Stabilizer | Provides electrostatic and steric stabilization to maintain particles in a dispersed state in colloidal systems. fiveable.memdpi.com |
| Lubricants | Additive (Friction Modifier, Dispersant) | Forms a lubricating film on metal surfaces and keeps insoluble particles suspended in the oil. specialchem.comatamanchemicals.com |
Reduction of Friction and Wear in Mechanical Systems
In the field of tribology, esters of fatty acids are recognized for their lubricating properties. atamanchemicals.com Compounds like this compound, which is a fatty acid ester, can function as lubricant additives. atamanchemicals.comatamanchemicals.com These molecules work by forming a thin, protective film on metal surfaces. This film acts as a barrier, reducing direct metal-to-metal contact, which in turn minimizes friction and prevents wear and tear on mechanical components. atamanchemicals.com The effectiveness of such lubricants is often evaluated by measuring the coefficient of friction (COF) and the wear volume on test surfaces. For instance, studies on similar ester-based lubricants have shown a significant reduction in both friction and wear under various loads and temperatures. mdpi.comresearchgate.net The addition of sulfonate groups can sometimes interfere with the performance of primary friction modifiers by competing for surface adsorption, but the inherent lubricating properties of the fatty acid ester structure are well-established. mdpi.com
Improvement of Rheological Properties of Lubricants
The rheology, or flow behavior, of a lubricant is critical to its performance. Additives are often used to modify viscosity and ensure stable operation across a range of temperatures. Anionic surfactants can influence the rheological properties of formulations. researchgate.net While direct studies on the rheological impact of this compound are not extensively published, the behavior of similar sulfated and sulfonated esters in solutions provides insight. researchgate.netrsc.org These surfactants can form complex structures, such as micelles, in the lubricant base, which can alter its viscosity and flow characteristics. researchgate.net For example, the interaction of sulfonated methyl esters with other components in a solution has been shown to significantly increase viscosity. researchgate.net This suggests that this compound could be used to thicken lubricants or stabilize their viscosity, ensuring a consistent and effective lubricating film in mechanical systems.
Application in Textile Processing for Wetting, Scouring, and Dyeing Operations
The textile industry extensively uses water for processes like wetting, scouring (cleaning), and dyeing. researchgate.net Surfactants are essential in these stages to lower the surface tension of water, allowing it to penetrate fabrics quickly and evenly. researchgate.netunitopchemicals.com As an anionic surfactant, this compound is well-suited for these applications. pcc.eu
Wetting: It acts as a potent wetting agent, reducing the natural hydrophobicity of fibers like cotton, which facilitates the uniform application of subsequent chemical treatments. pcc.eu
Scouring: In scouring, the surfactant helps to remove natural waxes, oils, and other impurities from the fibers by emulsifying and dispersing these hydrophobic substances, resulting in a cleaner and more absorbent fabric. unitopchemicals.comsarex.com
Dyeing: During dyeing, it can act as a dispersing and leveling agent, ensuring that the dye is distributed evenly throughout the fabric for a consistent color. pcc.eu
The table below summarizes the functions of anionic surfactants in key textile processes.
Table 1: Role of Anionic Surfactants in Textile Wet Processing| Process | Primary Function of Surfactant | Benefit to Fabric |
|---|---|---|
| Wetting | Reduces surface tension of water | Ensures rapid and uniform penetration of processing chemicals. pcc.eu |
| Scouring | Emulsifies and removes natural oils, waxes, and soils | Improves fabric cleanliness, absorbency, and readiness for dyeing. unitopchemicals.com |
| Dyeing | Acts as a dispersant and leveling agent | Promotes uniform dye uptake and consistent color. pcc.eu |
Potential in Mineral Flotation and Separation Processes
Froth flotation is a widely used method for separating valuable minerals from gangue (waste rock). The process relies on collectors, which are surfactants that selectively adsorb onto the surface of the target mineral, making it hydrophobic and allowing it to attach to air bubbles and float to the surface. nih.gov
Sulfonated fatty acids and their derivatives have been identified as effective collectors for various non-sulfide ores, such as iron ore and phosphate-bearing minerals. google.commdpi.com Given its structure as a sulfated fatty acid ester, this compound has the potential to function as a collector in specific flotation systems. google.com The effectiveness of such a collector depends on its ability to selectively bind to the desired mineral while leaving others unaffected. While fatty acids themselves can be non-selective, modifications like sulfonation can enhance their selectivity and improve performance, especially at lower temperatures. nih.govmdpi.com For example, sulfonated collectors have shown superior performance over simple fatty acids in the flotation of minerals like fluorapatite. mdpi.com The specific applicability of this compound would depend on the type of ore and the process conditions, such as pH. google.com
Development of Novel Functional Materials Incorporating this compound for Specific Industrial Needs
The self-assembling properties of surfactants like this compound are being explored for the creation of novel functional materials. Surfactants can form organized structures like micelles or liquid crystals, which can act as templates for synthesizing new materials with controlled porosity and structure.
While specific research detailing the use of this compound in this area is limited, the broader class of anionic surfactants is used in:
Emulsion Polymerization: To create stable lattices for paints, adhesives, and coatings.
Templating for Mesoporous Materials: The organized surfactant structures can serve as molds for creating silica (B1680970) or other inorganic materials with highly ordered, nano-sized pores, which are valuable in catalysis and separation technologies.
Drug Delivery Systems: As an excipient, it can help solubilize and stabilize active pharmaceutical ingredients, potentially forming part of advanced drug delivery vehicles. ontosight.aiontosight.ai
The development of such materials leverages the fundamental properties of the surfactant to build higher-order structures for specialized industrial applications.
Role in Advanced Detergency Formulations for Hard Surface Cleaning
This compound is an anionic surfactant, a class of compounds that forms the backbone of many detergent formulations. cosoonchem.comresearchgate.net Anionic surfactants are highly effective at removing oily and particulate soils from surfaces. sarex.com In advanced formulations for hard surface cleaning, such as industrial metal cleaners or household cleaners, this compound can play several key roles. scribd.comyoutube.com
Table 2: Comparison of Surfactant Types in Hard Surface Cleaning
| Surfactant Type | Primary Strengths | Limitations | Typical Role in Formulation |
|---|---|---|---|
| Anionic | Excellent at removing oily soils and suspending particulates. sarex.com | Can be sensitive to hard water ions (calcium, magnesium). sarex.com | Main cleaning agent for general-purpose and heavy-duty cleaning. researchgate.net |
| Non-ionic | Less sensitive to water hardness; good at emulsifying oils. nih.gov | Can be less effective on particulate soils than anionics. nih.gov | Often combined with anionics to boost grease removal and improve hard water stability. nih.gov |
| Cationic | Provide sanitizing or softening properties. | Generally have poor detergency. wikipedia.org | Used for specific functions like disinfection or as fabric softeners, not primary cleaning. sarex.com |
Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of Sodium Butyl 10 Sulfooxy Stearate
Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments
The biodegradability of Sodium butyl 10-(sulfooxy)stearate is expected to be significant in both aquatic and terrestrial environments due to its structural resemblance to readily biodegradable surfactants like SAS.
Aerobic Biodegradation:
Under aerobic conditions, secondary alkane sulfonates are considered to be readily biodegradable. nm.gov Studies have consistently shown rapid primary degradation of SAS, with over 90% removal observed in less than three days. nm.gov Ultimate biodegradation, the complete conversion to carbon dioxide, water, and biomass, is also efficient. For instance, a study using a C17 SAS homolog observed 61% ultimate degradation to CO2, while another study with the same compound reported 47% degradation to CO2 and 25% incorporation into biomass within three days. nm.gov These findings suggest that surfactants like this compound are unlikely to persist in aerobic environments such as well-aerated surface waters and topsoil. The half-life of SAS in river water has been estimated to be in the range of 1 to 3 hours. atamankimya.comatamankimya.com In aerated soil, a conservative half-life of 7 days is considered applicable. atamankimya.com
Anaerobic Biodegradation:
Historically, it was believed that SAS were not biodegradable under strict anaerobic conditions. atamankimya.com This was attributed to the presumed requirement of molecular oxygen for the initial oxidation of the alkyl chain. nm.gov However, more recent research has demonstrated that SAS can indeed be degraded in the absence of oxygen, particularly in anoxic marine sediments. nih.gov One study reported up to 98% removal of SAS after 166 days of incubation in anoxic sediments. nih.gov Another study found that while there was no evidence of LAS and SAS degradation under anaerobic conditions within 72 days in one experimental setup, other research on anoxic marine sediments showed LAS degradation of up to 79% in 165 days, with a half-life of approximately 90 days. researchgate.netcler.com The degradation pathway under anaerobic conditions is different from the aerobic pathway and involves an initial attack by fumarate (B1241708). nih.gov
The following table summarizes the biodegradation potential of secondary alkane sulfonates, which serves as a proxy for this compound.
| Environment | Condition | Degradation Type | Rate/Extent | Half-life |
| Aquatic | Aerobic | Primary | >90% in <3 days nm.gov | 1-3 hours (river water) atamankimya.comatamankimya.com |
| Aquatic | Aerobic | Ultimate | 47-61% to CO2 in 3 days nm.gov | - |
| Terrestrial | Aerobic | - | - | 7 days (aerated soil) atamankimya.com |
| Aquatic (Sediment) | Anaerobic | Primary | Up to 98% in 166 days nih.gov | ~90 days (for LAS) cler.com |
The aerobic biodegradation of secondary alkane sulfonates is initiated by the cleavage of the sulfonate group. This process, known as desulfonation, requires molecular oxygen and leads to the formation of a hydroxysulfonate, which is then hydrolyzed to inorganic sulfate (B86663) and a ketone. The resulting ketone is further oxidized to an ester, which is subsequently cleaved into acetic acid and a corresponding alcohol. mst.dk
Under anaerobic conditions, the degradation pathway is different. It is initiated by the addition of fumarate to the alkyl chain, followed by successive β-oxidations. This process leads to the formation of sulfocarboxylic acids as major intermediates. nih.gov
Sorption and Mobility in Soil and Sediment Matrices
The sorption of anionic surfactants like this compound to soil and sediment is a key process influencing their mobility and bioavailability. The extent of sorption is influenced by several factors, including the organic carbon content of the soil, clay content, and the chain length of the surfactant.
Studies on secondary alkane sulfonates have shown that sorption increases with increasing alkyl chain length. nih.gov The sorption behavior is primarily governed by the organic carbon content of the soil and sediment. researchgate.net The soil sorption coefficient normalized to organic carbon (Koc) is a useful parameter for assessing sorption potential. researchgate.netecetoc.org For a C16-SAS, the log Kow was estimated, as direct measurement is difficult for surfactants. heraproject.com Sorption constants (Kd) for SAS have been reported in the range of 13-50 L/kg for soils and sediments, with a higher value of 208 L/kg for sewage sludge. heraproject.com
The mobility of anionic surfactants in soil is inversely related to their sorption. Generally, increased sorption leads to decreased mobility. The mobility of alkyl sulfates has been shown to decrease as the length of the linear hydrocarbon chain increases. weitzer-parkett.com Sulfates have been observed to be more mobile than sulfonates. researchgate.net Given its structure, this compound is expected to have moderate mobility in soils, with the potential for leaching being dependent on the specific soil properties, particularly the organic matter content.
The following table presents sorption data for secondary alkane sulfonates.
| Matrix | Parameter | Value | Reference |
| Soil and Sediment | Kd | 13 - 50 L/kg | heraproject.com |
| Sewage Sludge | Kd | 208 L/kg | heraproject.com |
| Marine Sediment | Partition Coefficient (C14-SAS) | up to 141 L/kg | nih.gov |
| Marine Sediment | Partition Coefficient (C17-SAS) | up to 1753 L/kg | nih.gov |
Ecotoxicity Assessments on Non-Vertebrate Organisms and Algal Species
The ecotoxicity of anionic surfactants like this compound is primarily related to their surface-active properties, which can disrupt cell membranes. The toxicity generally increases with the length of the alkyl chain. mst.dkresearchgate.net
For secondary alkane sulfonates (SAS), acute toxicity data is available for a range of aquatic organisms.
Toxicity to Non-Vertebrate Organisms: The acute toxicity of SAS to the invertebrate Daphnia magna has been studied, with a 24-hour EC50 value of 12.5 mg/L reported. heraproject.com Another study reported a range of 2-319 mg/L from seven different studies. heraproject.com The chronic no-observed-effect-concentration (NOEC) for Daphnia magna in a 21-day reproduction study was determined to be 1 mg/L. weitzer-parkett.com
Toxicity to Algal Species: The toxicity of SAS to algae has also been assessed. For the green alga Scenedesmus subspicatus, a 72-hour EC50 value of 96 mg/L has been reported. heraproject.com Another study on the same species reported an ErC50 of 246.89 mg/L over 71 hours. weitzer-parkett.com
The following table summarizes the ecotoxicity data for secondary alkane sulfonates.
| Organism | Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Invertebrate | Daphnia magna | 24 hours | EC50 | 12.5 | heraproject.com |
| Invertebrate | Daphnia magna | 22 days | NOEC | 1 | weitzer-parkett.com |
| Algae | Scenedesmus subspicatus | 72 hours | EC50 | 96 | heraproject.com |
| Algae | Scenedesmus subspicatus | 71 hours | ErC50 | 246.89 | weitzer-parkett.com |
Acute and Chronic Toxicity to Aquatic Invertebrates
Aquatic invertebrates are essential components of freshwater and marine ecosystems, playing crucial roles in nutrient cycling and the food web. The potential toxicity of surfactants to these organisms is a key consideration in environmental risk assessment.
Chronic Toxicity: Chronic toxicity studies evaluate the long-term effects of a substance on the survival, growth, and reproduction of an organism. These studies are more sensitive and provide a more realistic picture of the potential environmental impact. For surfactants, chronic toxicity is a more critical endpoint as they can be continuously released into the environment. me.go.kr Chronic toxicity tests with invertebrates like Ceriodaphnia dubia can reveal subtle but significant impacts on population dynamics. noack-lab.com For alkyl sulfates in general, the risk of chronic toxicity to aquatic invertebrates is considered low at environmentally relevant concentrations. heraproject.com
Effects on Algal Growth and Photosynthesis
Algae are primary producers in aquatic ecosystems, forming the base of the food web and contributing significantly to oxygen production. Any adverse effects of chemical substances on algal populations can have cascading effects throughout the ecosystem.
The impact of surfactants on algae is primarily assessed through growth inhibition tests, as described in OECD Guideline 201. These tests measure the reduction in algal growth over a 72-hour exposure period. The results are typically expressed as the EC50 (the concentration causing a 50% reduction in growth) and the No Observed Effect Concentration (NOEC).
While specific data for this compound is not available, studies on other anionic surfactants have shown that they can inhibit algal growth at certain concentrations. The mechanism of toxicity can involve disruption of cell membranes and interference with photosynthetic processes. However, the environmental risk is dependent on the predicted environmental concentration (PEC) of the surfactant. For many commercially used alkyl sulfates, the PEC is generally below the concentrations that cause significant harm to algae. heraproject.comepa.gov
Impact on Terrestrial Microorganisms and Plant Growth
Surfactants can enter the terrestrial environment through the application of sewage sludge to agricultural land. The impact on soil microorganisms and plant growth is therefore an important consideration.
Plant Growth: The effect of surfactants on plant growth can be twofold. At low concentrations, some surfactants may enhance the uptake of nutrients and other substances from the soil. However, at higher concentrations, they can be phytotoxic, causing damage to root cell membranes and inhibiting growth. The risk to plants from the land application of sludge containing surfactants like this compound is generally considered to be low, as the concentrations in sludge are typically not high enough to cause adverse effects. industrialchemicals.gov.au
Environmental Risk Assessment Frameworks for Surfactant Discharges
The environmental risk of surfactants is evaluated through established frameworks that compare the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). researchgate.net
Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance that is expected to be found in various environmental compartments (water, sediment, soil). It is calculated based on the volume of the chemical used, its release pathways (e.g., down-the-drain), and its fate and transport in the environment, including removal during wastewater treatment. heraproject.com
Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicological data (LC50, EC50, NOEC) by applying assessment factors to account for uncertainties, such as interspecies variation and the extrapolation from laboratory data to real-world conditions. researchgate.net
The risk is characterized by the PEC/PNEC ratio. A ratio below 1 suggests that the chemical is unlikely to pose a significant risk to the environment. researchgate.net For major classes of surfactants like alkyl sulfates, extensive monitoring and modeling studies have generally shown that the PEC/PNEC ratio is below 1 for the aquatic environment, indicating a low risk at current usage levels. heraproject.comnih.govcanada.ca
Strategies for Mitigating Environmental Impact and Promoting Sustainable Use
The surfactant industry and regulatory bodies employ several strategies to minimize the environmental footprint of their products.
Development of Biodegradable Formulations: A key strategy is the development of surfactants that are readily biodegradable. Sulfated fatty acid esters, the class to which this compound belongs, are generally known for their good biodegradability. santos.comontosight.airesearchgate.netresearchgate.net The ester linkage can be susceptible to hydrolysis, and the alkyl chain can be degraded by microbial oxidation.
Wastewater Treatment: Effective wastewater treatment is crucial for removing surfactants before they are discharged into the environment. Activated sludge processes in modern wastewater treatment plants are highly effective at removing a large percentage of many common surfactants. heraproject.com
Risk Management and Regulation: Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe ensure that the environmental risks of chemicals are thoroughly assessed before they are placed on the market. europa.eu This includes requirements for comprehensive data on environmental fate and ecotoxicity.
By combining these strategies, the environmental impact of surfactants like this compound can be effectively managed, allowing for their beneficial use while protecting aquatic and terrestrial ecosystems.
Future Research Directions and Emerging Challenges in the Study of Sodium Butyl 10 Sulfooxy Stearate
The ongoing investigation into Sodium Butyl 10-(sulfooxy)stearate, a surfactant with significant potential in various industrial and pharmaceutical applications, is paving the way for new avenues of research. ontosight.ai Future studies are essential to fully elucidate its properties, optimize its production, and ensure its environmental compatibility. Key areas of future research and the challenges that lie ahead are focused on enhancing its synthesis, understanding its complex behavior, leveraging computational tools for predictive modeling, developing novel materials, and assessing its environmental and economic lifecycle.
Q & A
Q. What are the recommended synthesis and characterization methods for Sodium Butyl 10-(Sulfooxy)Stearate?
this compound is synthesized via sulfation of butyl oleate, followed by neutralization with sodium hydroxide. Key steps include:
- Sulfation : Reacting butyl oleate with concentrated sulfuric acid under controlled temperature (5–15°C) to form the sulfated intermediate.
- Neutralization : Adding NaOH to achieve pH 7–8, precipitating the sodium salt.
Characterization involves: - FTIR to confirm sulfation (S=O stretching at 1250 cm⁻¹ and S-O-C at 1050 cm⁻¹).
- NMR (¹H and ¹³C) to verify ester and sulfated group positions.
- Elemental analysis (C, H, S) to confirm stoichiometry .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition points (>100°C triggers release of SO₃ and CO₂) .
- pH Sensitivity : Use accelerated hydrolysis studies (e.g., 0.1M HCl and NaOH at 37°C) with HPLC monitoring to quantify degradation products. Store in neutral, anhydrous conditions to prevent hydrolysis .
- Light Sensitivity : Perform UV-Vis spectroscopy under UV exposure to assess photolytic degradation .
Q. What analytical techniques are critical for identifying impurities in this compound?
- HPLC-MS : Detects sulfated byproducts (e.g., incomplete sulfation or over-sulfation).
- Ion Chromatography : Quantifies free sulfate ions (indicator of hydrolysis).
- DSC : Identifies polymorphic transitions or melting point deviations caused by impurities .
Advanced Research Questions
Q. How can this compound be integrated into controlled drug delivery systems?
Its surfactant properties enable microencapsulation for sustained release:
- Method : Emulsion polymerization with PMMA (methyl methacrylate) to form microcapsules (diameter 50–200 µm). Use fluorescence imaging (e.g., isoperidone as a model drug) to track drug distribution within the matrix .
- Release Kinetics : Conduct in vitro studies (PBS, pH 7.4, 37°C) with UV quantification. A 3% (w/w) formulation delayed release from 46 to 82 days in PLGA microspheres .
Q. What experimental protocols are recommended for endocrine disruption screening of this compound?
Follow the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays:
Q. How does this compound interact with composite materials in energy-efficient construction?
As a phase-change material (PCM), it can enhance thermal regulation:
- Encapsulation : Use redox-initiated polymerization (azobisisobutyronitrile) to embed it in PMMA microcapsules. Validate thermal cycling stability via DSC (melting enthalpy retention after 100 cycles) .
- Rheological Testing : Measure viscosity changes in composite emulsions to assess stability (e.g., shear rate 0.1–100 s⁻¹ at 25°C) .
Q. What mechanisms underlie its surfactant properties in colloidal systems?
- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements (typical CMC ~0.1–1 mM).
- Dispersibility : Evaluate using dynamic light scattering (DLS) to measure particle size reduction in hydrophobic drug formulations .
Methodological Considerations
- Contradiction Analysis : While highlights its surfactant efficacy, flags potential endocrine disruption. Researchers should reconcile these by conducting species-specific toxicity assays (e.g., zebrafish embryotoxicity) .
- Data Validation : Cross-reference FTIR and NMR results with computational modeling (e.g., DFT for vibrational spectra) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
